

Introduction: The Strategic Value of a Polyfunctional Pyridine Scaffold

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Compound of Interest

Compound Name: *2,5-Dibromonicotinonitrile*

Cat. No.: *B572566*

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In the landscape of modern medicinal chemistry and materials science, the pyridine ring is a cornerstone scaffold, prevalent in numerous active pharmaceutical ingredients (APIs) and functional materials.[1] Among the vast array of pyridine derivatives, multi-substituted nicotinonitriles—pyridines bearing a cyano group at the 3-position—are of particular interest due to the synthetic versatility of the nitrile moiety.[2][3] **2,5-Dibromonicotinonitrile** (CAS 1214340-41-6) emerges as a highly valuable, yet specialized, building block. Its structure is strategically primed for sequential and regioselective functionalization. The presence of two bromine atoms at electronically distinct positions (C2 and C5) and a versatile cyano group provides researchers with a powerful tool for constructing complex molecular architectures.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of **2,5-Dibromonicotinonitrile**. It delves into its physicochemical properties, plausible synthetic strategies, key reactivity patterns, and its significant potential as a scaffold in the synthesis of novel bioactive compounds.

Physicochemical & Spectroscopic Profile

The fundamental properties of **2,5-Dibromonicotinonitrile** are summarized below. This data is compiled from chemical supplier databases and structural analysis.[4][5][6]

Property	Value	Source
CAS Number	1214340-41-6	[4][5][6]
Molecular Formula	C ₆ H ₂ Br ₂ N ₂	[4]
Molecular Weight	261.90 g/mol	[5][6]
IUPAC Name	2,5-Dibromo-3-pyridinecarbonitrile	N/A
Synonyms	2,5-Dibromo-3-cyanopyridine	N/A
Appearance	Powder or solid	[4]
Storage	Store under inert atmosphere at room temperature	[5]

Spectroscopic Signature Analysis

While specific spectral data is typically proprietary to suppliers, a theoretical analysis based on the molecule's structure allows for the prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and structural confirmation.

Technique	Feature	Expected Characteristics
FT-IR	C≡N Stretch	Strong, sharp absorption peak around 2220-2240 cm ⁻¹ . ^[7]
C=C/C=N Stretch	Multiple peaks in the 1400-1600 cm ⁻¹ region, characteristic of the pyridine ring.	
C-Br Stretch	Peaks in the fingerprint region, typically below 700 cm ⁻¹ .	
¹ H NMR	Aromatic Protons	Two signals are expected in the aromatic region (δ 7.5-9.0 ppm). The proton at C4 will likely be a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet. The exact chemical shifts are influenced by the deshielding effects of the nitrogen atom and the halogens.
¹³ C NMR	Aromatic Carbons	Six distinct signals are expected. The carbon of the nitrile group (C≡N) would appear around δ 115-120 ppm. The carbon atoms attached to bromine (C2, C5) will be significantly shifted. The remaining three pyridine ring carbons will appear in the typical aromatic region (δ 120-155 ppm). ^[8]
Mass Spec.	Molecular Ion	A characteristic isotopic pattern for two bromine atoms (M+, M+2, M+4 peaks) will be observed, centered around

m/z 260, 262, and 264, with a relative intensity ratio of approximately 1:2:1.[7]

Proposed Synthesis Methodology

The direct synthesis of **2,5-Dibromonicotinonitrile** is not extensively detailed in peer-reviewed literature, but a logical and effective route can be designed based on established pyridine chemistry. The most direct approach involves the controlled bromination of a suitable nicotinonitrile precursor.[3]

Protocol: Direct Bromination of 3-Cyanopyridine

This proposed protocol leverages the direct C-H functionalization of 3-cyanopyridine (nicotinonitrile). The reaction must be carefully controlled to achieve the desired 2,5-disubstitution pattern, as the pyridine ring's reactivity is modulated by the electron-withdrawing cyano group and the ring nitrogen.

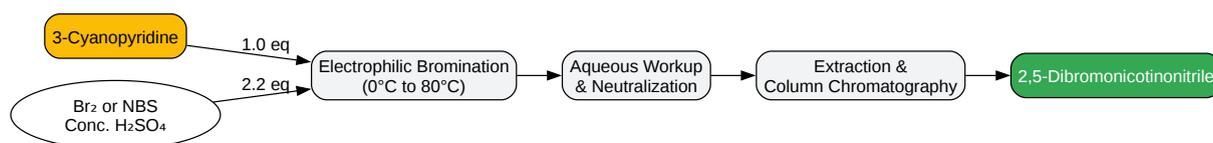
Step-by-Step Methodology:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add 3-cyanopyridine (1.0 eq.).[9][10]
- **Solvent Addition:** Add a suitable solvent such as concentrated sulfuric acid or oleum, which acts as both the solvent and a catalyst to activate the ring towards electrophilic substitution.
- **Brominating Agent:** Slowly add N-Bromosuccinimide (NBS) or liquid bromine (Br₂) (2.2 eq.) via the dropping funnel. The addition should be performed at a low temperature (0-5 °C) to control the reaction's exothermicity.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Workup:** Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

- Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. This will likely cause the product to precipitate. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **2,5-Dibromonicotinonitrile**.

Causality Behind Experimental Choices:

- Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
- Acidic Medium: The strong acid protonates the ring nitrogen, which deactivates the ring towards electrophilic substitution. However, it also facilitates the formation of the brominating electrophile. This balance is key for achieving substitution.
- Controlled Temperature: Bromination is an exothermic process. Low-temperature addition prevents runaway reactions and the formation of over-brominated byproducts.



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Reactivity map showing potential for sequential functionalization.

Versatility of the Nitrile Group

The cyano group at C3 is a key synthetic handle that can be transformed into a variety of other functional groups, further expanding the molecular diversity achievable from this scaffold. [3]*

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide or carboxylic acid.

- Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center and a key linker for further derivatization.
- Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused heterocyclic systems, such as naphthyridines. [2]

Applications in Research and Drug Development

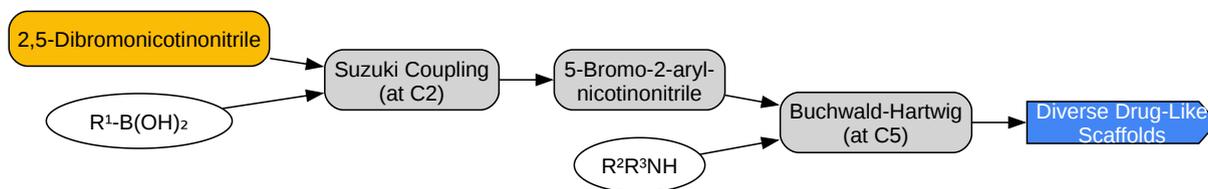
The true value of **2,5-Dibromonicotinonitrile** is realized in its application as a scaffold for generating libraries of complex molecules for screening in drug discovery programs. [11][12][13] The ability to install different functionalities at the 2- and 5-positions allows for a systematic exploration of the chemical space around the core pyridine ring.

Example Application Workflow: Kinase Inhibitor Synthesis

Many kinase inhibitors feature a substituted heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. **2,5-Dibromonicotinonitrile** is an ideal starting point for such a synthesis.

- Step 1 (Suzuki Coupling at C2): A Suzuki reaction is performed to install an aryl or heteroaryl group at the C2 position. This group can be designed to interact with the "hinge" region of a kinase.
- Step 2 (Buchwald-Hartwig Amination at C5): The remaining bromine at C5 is then subjected to a Buchwald-Hartwig amination to introduce a substituted amine. This part of the molecule often extends out towards the solvent-exposed region, providing a handle to modulate solubility and pharmacokinetic properties.
- Step 3 (Nitrile Modification): The nitrile can be retained as a hydrogen bond acceptor or reduced to an aminomethyl group to serve as a basic anchoring point.

This modular approach allows for the rapid synthesis of a library of analogs by simply changing the boronic acid and the amine used in the two coupling steps.



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Elaboration of the core scaffold into diverse chemical libraries.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 1214340-41-6 is not publicly available, data from closely related brominated pyridines and nicotinonitriles can be used to establish prudent laboratory practices. [14][15] These compounds are generally classified as hazardous.

Hazard Class	Precautionary Statement
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation	Causes skin irritation. [15]
Eye Damage/Irritation	Causes serious eye irritation. [15]
STOT-SE	May cause respiratory irritation. [14][15]

Recommended Handling Procedures:

- **Engineering Controls:** Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. [14][15] *** Personal Protective Equipment (PPE):** Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles that meet OSHA or EN166 standards. [14] *** Storage:** Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and acids. [15] *** Disposal:** Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow it to enter the environment. [14]

Conclusion

2,5-Dibromonicotinonitrile is more than just a chemical intermediate; it is a strategically designed building block that offers a gateway to vast and diverse chemical space. Its key strengths—the differential reactivity of its two C-Br bonds and the synthetic versatility of its nitrile group—make it an exceptionally powerful tool for medicinal chemists and materials scientists. By enabling the modular and sequential construction of complex, highly substituted pyridine scaffolds, it accelerates the discovery and optimization of novel molecules with significant potential in drug development and beyond. Proper understanding of its reactivity and adherence to strict safety protocols are essential for harnessing the full potential of this valuable compound.

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